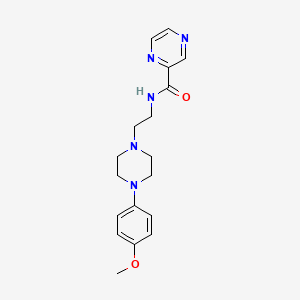![molecular formula C19H21N3O2S B2406688 (2,6-dimethylmorpholino)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone CAS No. 512839-99-5](/img/structure/B2406688.png)
(2,6-dimethylmorpholino)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a morpholine ring, which is a common feature in many pharmaceuticals, and a thieno[2,3-c]pyrazole moiety, which is a heterocyclic compound containing a thiophene and a pyrazole ring fused together .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D arrangement of the atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the nitrogen atoms in the pyrazole ring. These sites could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be predicted using computational chemistry tools .Scientific Research Applications
Novel CNS Depressants and Anticonvulsant Properties
Research indicates that compounds with similar structural features have been synthesized and evaluated for their central nervous system (CNS) depressant activity, potential anticonvulsant properties, and low acute toxicity. Some compounds demonstrated promising antipsychotic effects, highlighting their therapeutic potential in neurological disorders (Butler, Wise, & Dewald, 1984).
Synthesis of Thieno[2,3-b]-Thiophene Derivatives
Another study focused on the facile and convenient synthesis of derivatives incorporating a thieno[2,3-b]thiophene moiety. This research underscores the compound's relevance in the synthesis of novel organic materials with potential applications in various fields, including organic electronics and medicinal chemistry (Mabkhot, Kheder, & Al-Majid, 2010).
Antitubercular and Antifungal Activity
A study synthesized novel derivatives and evaluated them for antitubercular and antifungal activity. This indicates the potential application of compounds with similar structures in developing new antimicrobial agents, showcasing their importance in addressing infectious diseases (Syed, Ramappa, & Alegaon, 2013).
Enzyme Inhibition for Therapeutic Applications
Research into thiophene-based heterocyclic compounds evaluated their enzyme inhibitory activities against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These compounds, including those structurally related to the query compound, exhibit significant potential as enzyme inhibitors, suggesting their application in treating diseases like Alzheimer's and cancer (Cetin, Türkan, Bursal, & Murahari, 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-12-10-21(11-13(2)24-12)18(23)17-9-16-14(3)20-22(19(16)25-17)15-7-5-4-6-8-15/h4-9,12-13H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUFGTOPMOXKMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2406609.png)
![3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether](/img/structure/B2406610.png)

![N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2406615.png)
![6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2406617.png)
![N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2406618.png)
amino]-2-pyrrolidinone](/img/structure/B2406622.png)

![2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid](/img/structure/B2406624.png)
![1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2406626.png)

![N-(4-bromo-2-fluorophenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2406628.png)